molecular formula C10H9NO2 B1300891 Methyl (3-cyanophenyl)acetate CAS No. 52798-00-2

Methyl (3-cyanophenyl)acetate

Cat. No. B1300891
Key on ui cas rn: 52798-00-2
M. Wt: 175.18 g/mol
InChI Key: SGEWFZYSRHJDRN-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

A mixture of (3-cyano-phenyl)-acetic acid methyl ester (1.56 g, 8.91 mmol), aluminum-nickel alloy (1.63 g) and 75% formic acid (25 mL) was heated at reflux for 1.75 h. The mixture was cooled to room temperature and the solids were removed by filtration through Celite with the aid of boiling EtOH. Water was added and the aqueous solution was washed with CH2Cl2 (3×). Aqueous saturated NaHCO3 was carefully added to the organic solution until the pH was about 8-9. The organic solution was washed with brine, dried over MgSO4, and concentrated. Purification by flash chromatography (5:1 hexanes:EtOAc) provided the title compound as a clear and colorless oil (870 mg). 1H NMR (400 MHz, CDCl3) δ 9.98 (s, 1H), 7.77 (m, 2H), 7.55-7.46 (m, 2H), 3.68 (s, 5H).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#N)[CH:6]=1.C(O)=[O:15]>[Al].[Ni]>[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[O:15])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)C#N)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
1.63 g
Type
catalyst
Smiles
[Al].[Ni]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.75 h
Duration
1.75 h
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration through Celite with the aid of boiling EtOH
ADDITION
Type
ADDITION
Details
Water was added
WASH
Type
WASH
Details
the aqueous solution was washed with CH2Cl2 (3×)
ADDITION
Type
ADDITION
Details
Aqueous saturated NaHCO3 was carefully added to the organic solution until the pH was about 8-9
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (5:1 hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=CC=C1)C=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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